Diethyl dimethylaminomethylenemalonate

Übersicht

Beschreibung

Diethyl dimethylaminomethylenemalonate is an organic compound with the molecular formula C10H17NO4. It is a derivative of malonic acid and is characterized by the presence of both diethyl and dimethylamino groups. This compound is used in various chemical reactions and has applications in scientific research, particularly in the synthesis of pharmaceuticals and other organic compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diethyl dimethylaminomethylenemalonate can be synthesized through the reaction of diethyl malonate with dimethylamine in the presence of a base. The reaction typically involves the following steps:

Preparation of Diethyl Malonate: Diethyl malonate is prepared by the esterification of malonic acid with ethanol in the presence of a strong acid catalyst.

Reaction with Dimethylamine: Diethyl malonate is then reacted with dimethylamine in the presence of a base such as sodium ethoxide. .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Analyse Chemischer Reaktionen

Nucleophilic Addition Reactions

DDAM’s electrophilic β-carbon undergoes nucleophilic attacks due to the electron-withdrawing effect of the dimethylamino group . This reactivity is exploited in:

a. Amine Additions

-

Primary/secondary amines form β-amino malonate derivatives. For example, reaction with aniline yields N,N-dialkylated malondianilides at elevated temperatures (150–200°C) .

-

Mechanism : The dimethylamino group stabilizes the transition state via resonance, directing nucleophiles to the central methylene carbon.

b. Alcohol and Thiol Additions

-

Alcohols (e.g., ethanol) react under basic conditions to form β-alkoxy esters, while thiols produce thioether adducts. These products are intermediates in heterocycle synthesis.

Cyclocondensation Reactions

DDAM participates in cyclocondensation with dinucleophiles to form 5- or 6-membered heterocycles :

Key Mechanistic Steps :

-

Nucleophilic attack by the dinucleophile on DDAM’s β-carbon.

-

Elimination of ethanol, forming a conjugated enamine intermediate.

Decarboxylation and Rearrangement

Under thermal or acidic conditions, DDAM undergoes decarboxylation to form α,β-unsaturated carbonyl compounds :

-

Example : Heating DDAM at 250°C produces dimethylaminomethyleneketene, which reacts further with nucleophiles .

-

Mechanism : Concerted proton transfer and CO₂ loss, followed by tautomerization .

Alkylation and Dialkylation

Similar to the malonic ester synthesis, DDAM’s α-hydrogens are deprotonated by strong bases (e.g., NaOEt), enabling alkylation with alkyl halides :

Reaction Sequence :

-

Enolate formation : Deprotonation generates a resonance-stabilized enolate.

-

Sₙ2 alkylation : Reaction with methyl iodide forms monoalkylated DDAM.

-

Second alkylation : Repeating the process yields dialkylated products .

Limitation : Dialkylation lacks stereochemical control, often producing racemic mixtures .

Hydrolysis and Functional Group Interconversion

DDAM’s ester groups are hydrolyzed under acidic or basic conditions:

-

Acidic hydrolysis (HCl/H₂O): Yields dimethylaminomethylenemalonic acid, which decarboxylates to α-substituted acetic acids .

-

Basic hydrolysis (NaOH): Forms water-soluble dicarboxylates, useful for further modifications .

Comparative Reactivity with Other Malonates

| Compound | Key Feature | Reactivity Difference vs. DDAM |

|---|---|---|

| Diethyl malonate | No amino group | Less electrophilic; requires harsher conditions |

| Diethyl aminomalonate | Primary amine substituent | Higher basicity; prone to side reactions |

| Dimethyl malonate | Methyl esters | Faster hydrolysis but lower thermal stability |

DDAM’s dimethylamino group enhances electrophilicity and stabilizes intermediates, enabling reactions at lower temperatures compared to simpler malonates .

Wissenschaftliche Forschungsanwendungen

Diethyl dimethylaminomethylenemalonate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of β-keto esters and other complex molecules.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: Derivatives of this compound are used in the synthesis of chemotherapeutic agents, particularly those involving 6-aminobenzothiazoles

Wirkmechanismus

The mechanism of action of diethyl dimethylaminomethylenemalonate involves its ability to act as a nucleophile and participate in various chemical reactions. The dimethylamino group enhances its nucleophilicity, allowing it to react with electrophiles such as aldehydes and ketones. The compound can also form enolate intermediates, which further participate in condensation and substitution reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Diethyl Malonate: A precursor to diethyl dimethylaminomethylenemalonate, used in similar synthetic applications.

Dimethyl Malonate: Another derivative of malonic acid, used in organic synthesis.

Diethyl Ethoxymethylenemalonate: Used in the synthesis of chemotherapeutic agents, similar to this compound

Uniqueness

This compound is unique due to the presence of both diethyl and dimethylamino groups, which enhance its reactivity and versatility in organic synthesis. Its ability to form enolate intermediates and participate in various nucleophilic substitution and condensation reactions makes it a valuable compound in scientific research and industrial applications .

Biologische Aktivität

Diethyl dimethylaminomethylenemalonate (DDMAM) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article examines the biological activity of DDMAM, focusing on its toxicity, pharmacological effects, and potential applications based on available research.

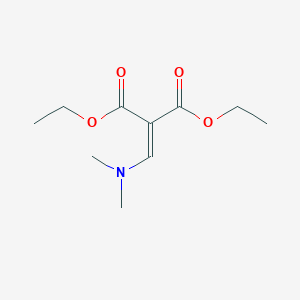

Chemical Structure and Properties

DDMAM is a derivative of malonic acid, characterized by the presence of two ethyl groups and a dimethylamino group attached to the methylene bridge. Its structure can be represented as follows:

This structure contributes to its reactivity and interaction with biological systems.

Acute Toxicity

The acute toxicity of DDMAM has been assessed through various studies. In one study, the oral LD50 in rats was found to be greater than 2000 mg/kg body weight (bw), indicating low acute toxicity through this route . Similarly, dermal exposure studies reported an LD50 greater than 2000 mg/kg bw, and no significant adverse effects were observed in both oral and dermal routes .

Repeated Dose Toxicity

A repeated dose study conducted on rats indicated that high doses (1000 mg/kg bw/day) resulted in reversible liver hypertrophy, suggesting metabolic induction rather than systemic toxicity . The no-observed-adverse-effect level (NOAEL) was determined to be 300 mg/kg bw/day, highlighting a safety margin for potential therapeutic use.

Antifungal Activity

Recent studies have explored the antifungal properties of compounds related to DDMAM. Diethyl 2-((aryl(alkyl)amino)methylene)malonates have been identified as mycelial growth inhibitors against Fusarium oxysporum, with some derivatives exhibiting IC50 values below 0.5 µM, demonstrating potent antifungal activity . This suggests that DDMAM and its analogs could be valuable in developing antifungal agents.

Case Study: Antifungal Efficacy

In a controlled study evaluating the antifungal efficacy of various diethyl malonate derivatives, compounds were tested against Fusarium oxysporum using a series of concentrations. The results indicated a dose-dependent response where certain derivatives achieved significant inhibition of fungal growth . This reinforces the potential application of DDMAM in agricultural settings as a fungicide.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Compound 1 | 18 | Fungistatic |

| Compound 2 | <0.5 | Fungicidal |

| Compound 3 | >35 | Less active |

Eigenschaften

IUPAC Name |

diethyl 2-(dimethylaminomethylidene)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-5-14-9(12)8(7-11(3)4)10(13)15-6-2/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSXXTKUKYWLAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CN(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172228 | |

| Record name | Malonic acid, dimethylamino-methyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18856-68-3 | |

| Record name | 1,3-Diethyl 2-[(dimethylamino)methylene]propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18856-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malonic acid, dimethylamino-methyl-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018856683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18856-68-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malonic acid, dimethylamino-methyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 2-[(dimethylamino)methylene]malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.